Plerixafor

描述

属性

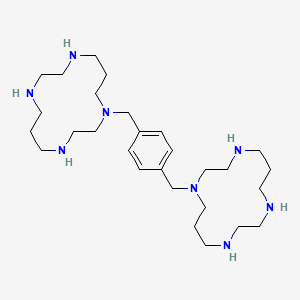

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQPUIGJQJDJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869520 | |

| Record name | Plerixafor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Plerixafor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble | |

| Record name | Plerixafor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

110078-46-1 | |

| Record name | Plerixafor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110078-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plerixafor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plerixafor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plerixafor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plerixafor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLERIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Plerixafor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Plerixafor: A Technical Guide to a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plerixafor, a bicyclam derivative, is a highly selective and reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the CXCR4/SDF-1α axis and its profound effects on hematopoietic stem cell (HSC) mobilization. This compound is a critical tool in autologous stem cell transplantation for patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM).[2][4]

The CXCR4/SDF-1α Axis: A Key Regulator of Stem Cell Retention

The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), is fundamental to the retention and homing of HSCs within the bone marrow microenvironment.[2][3][4] SDF-1α is constitutively expressed by bone marrow stromal cells, creating a chemokine gradient that anchors HSCs, which express CXCR4 on their surface, to the marrow matrix.[2][3][4] This interaction is crucial for maintaining the quiescence and survival of the stem cell pool.

This compound's Mechanism of Action: Disrupting the Anchor

This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and SDF-1α.[2][3][4] This disruption of the CXCR4/SDF-1α signaling pathway leads to the release of HSCs from the bone marrow niche into the peripheral circulation.[2][3] The action of this compound is rapid and reversible.[2]

The mobilization of HSCs by this compound is significantly enhanced when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF).[2] G-CSF works through a complementary mechanism, stimulating the proliferation and differentiation of hematopoietic precursors and inducing the release of proteases that cleave key adhesion molecules, further weakening the retention of HSCs in the bone marrow.[2] This synergistic effect results in a substantially higher yield of circulating CD34+ HSCs compared to either agent alone.[1]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to this compound's binding affinity and its clinical efficacy in hematopoietic stem cell mobilization.

Table 1: this compound Binding Affinity and In Vitro Activity

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (CXCR4 Binding) | 44 nM | CCRF-CEM T-cell line, competitive binding with 125I-SDF-1α | [5][6][7] |

| IC50 (CXCL12-mediated Chemotaxis) | 5.7 nM | Cell-free assay | [5][7] |

| IC50 (SDF-1 mediated GTP-binding) | 27 nM | [7] | |

| IC50 (SDF-1 mediated calcium flux) | 572 nM | [7] | |

| IC50 (SDF-1 stimulated chemotaxis) | 51 nM | [7] | |

| Ki (CXCR4 Binding) | 0.1 nM - 0.6 nM (for analogs) | Antibody-competition assay | [8] |

Table 2: Clinical Efficacy of this compound in CD34+ Cell Mobilization (in combination with G-CSF)

| Indication | Treatment Group | N | Median CD34+ cells/kg collected | % Patients Achieving Target Collection | Reference |

| Non-Hodgkin's Lymphoma | This compound + G-CSF | 150 | 6.06 x 10^6 | 59.3% (≥5 x 10^6 cells/kg) | [9] |

| Placebo + G-CSF | 148 | 4.09 x 10^6 | 19.6% (≥5 x 10^6 cells/kg) | [9] | |

| Multiple Myeloma | This compound + G-CSF | 54 | - | 89% (≥6 x 10^6 cells/kg) | [10] |

| Non-Hodgkin's Lymphoma | This compound + G-CSF | 43 | - | 74% (≥5 x 10^6 cells/kg) | [10] |

| Hodgkin's Lymphoma | This compound + G-CSF | 7 | - | 57% (≥5 x 10^6 cells/kg) | [10] |

| Poor Mobilizers (NHL, HL, MM) | This compound + G-CSF | 105 | 3.73 x 10^6 | 92% (≥2 x 10^6 cells/kg) | [11] |

| Non-Hodgkin's Lymphoma (low CD34+) | This compound + G-CSF | - | 2.29 x 10^6 | 63% (≥2 x 10^6 cells/kg) | [11] |

| G-CSF alone | - | 0.15 x 10^6 | 3% (≥2 x 10^6 cells/kg) | [11] | |

| Lymphoma and Myeloma | This compound + G-CSF | 923 | - | 64.9% | [12] |

| G-CSF alone | 1214 | - | 33.8% | [12] |

Experimental Protocols

Competitive Binding Assay (Microtiter Plate-Based Antibody Competition)

This protocol is adapted from a method designed to determine the binding affinities of CXCR4 antagonists.[8]

1. Cell Preparation:

-

Use a cell line endogenously expressing CXCR4, such as the SupT1 T-cell line.[8]

-

Culture cells to a density of approximately 1 x 10^6 cells/mL in appropriate culture medium.

-

Wash cells with a suitable buffer (e.g., PBS with 0.5% BSA).

2. Assay Setup:

-

Prepare serial dilutions of this compound and control compounds in a 96-well V-bottom plate.

-

Add 50 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.

-

Add a fluorescently labeled anti-CXCR4 antibody that competes with this compound for binding (e.g., phycoerythrin-conjugated 12G5 monoclonal antibody) at a predetermined optimal concentration.[8]

3. Incubation:

-

Incubate the plate for 1-2 hours at 4°C, protected from light, to allow binding to reach equilibrium.

4. Washing:

-

Centrifuge the plate and discard the supernatant.

-

Wash the cells twice with cold wash buffer to remove unbound antibody.

5. Data Acquisition:

-

Resuspend the cells in a suitable buffer for flow cytometry.

-

Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell-bound antibody.

6. Data Analysis:

-

Plot the MFI against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the antibody binding.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Migration Assay (Transwell Assay)

This protocol is a generalized method for assessing cell migration in response to a chemoattractant.[13][14][15][16][17]

1. Cell Preparation:

-

Use a cell line responsive to SDF-1α, such as Jurkat T-cells.

-

Culture cells to an appropriate density and then resuspend in serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

2. Assay Setup:

-

Place Transwell inserts (typically with 5 or 8 µm pores) into the wells of a 24-well plate.

-

To the lower chamber of each well, add 600 µL of serum-free medium containing a specific concentration of SDF-1α (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with no chemoattractant.

-

In the upper chamber of the inserts, add 100 µL of the cell suspension. For antagonist studies, pre-incubate the cells with varying concentrations of this compound before adding them to the upper chamber.

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 18 hours, depending on the cell type and chemoattractant concentration.[17]

4. Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

For non-adherent cells, collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.

-

For adherent cells, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or 4% paraformaldehyde).

-

Stain the fixed cells with a suitable stain (e.g., crystal violet or DAPI).

-

Count the number of stained cells in several microscopic fields to determine the average number of migrated cells.

5. Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the total number of cells initially added.

-

For antagonist studies, plot the percentage of migration against the this compound concentration to determine the IC50 for inhibition of chemotaxis.

In Vivo Hematopoietic Stem Cell Mobilization in a Mouse Model

This protocol provides a general framework for assessing HSC mobilization in mice.[18][19][20]

1. Animal Model:

-

Use a suitable mouse strain, such as C57BL/6 or BALB/c.

2. Mobilization Regimen:

-

For this compound alone: Administer a single subcutaneous or intraperitoneal injection of this compound at a dose of 5-10 mg/kg.[19]

-

For combination with G-CSF: Administer daily subcutaneous injections of G-CSF (e.g., 100-250 µg/kg/day) for 4-5 consecutive days. On the final day, administer this compound approximately 1 hour before blood collection.[18]

3. Blood Collection:

-

At a specified time point after this compound administration (typically 1-6 hours), collect peripheral blood from the mice via methods such as retro-orbital bleeding or cardiac puncture.

4. Quantification of Mobilized Cells:

-

Perform a complete blood count to determine the total white blood cell count.

-

Use flow cytometry to enumerate the number of circulating hematopoietic stem and progenitor cells. This is typically done by staining for specific cell surface markers, such as Lineage-negative, Sca-1+, c-Kit+ (LSK) cells in mice, which are analogous to human CD34+ cells.

5. Colony-Forming Unit (CFU) Assay:

-

To assess the functional capacity of the mobilized progenitor cells, perform a CFU assay.

-

Plate a known number of peripheral blood mononuclear cells in a semi-solid methylcellulose-based medium containing a cocktail of cytokines.

-

Incubate the plates for 7-14 days and then count the number of resulting colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).

6. Data Analysis:

-

Compare the number of circulating progenitor cells and the number of colonies formed between the different treatment groups (e.g., vehicle control, this compound alone, G-CSF alone, and this compound + G-CSF).

Visualizations

CXCR4 Signaling Pathway and this compound's Point of Intervention

Caption: this compound competitively antagonizes SDF-1α binding to the CXCR4 receptor.

Experimental Workflow for a Competitive Binding Assay

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for autologous CD34+ cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and G-CSF for autologous stem cell mobilization in patients with NHL, Hodgkin's lymphoma and multiple myeloma: results from the expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in patients with lymphoma and multiple myeloma: effectiveness in cases with very low circulating CD34+ cell levels and preemptive intervention vs remobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharm.ucsf.edu [pharm.ucsf.edu]

- 15. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound (AMD3100) induces prolonged mobilization of acute lymphoblastic leukemia cells and increases the proportion of cycling cells in the blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Plerixafor's CXCR4 Antagonism: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions, signaling pathways, and experimental evaluation of Plerixafor, a potent and selective antagonist of the CXCR4 receptor.

This technical guide provides a comprehensive overview of this compound's activity as a C-X-C chemokine receptor type 4 (CXCR4) antagonist for researchers, scientists, and drug development professionals. This compound, also known by its development code AMD3100, is a bicyclam molecule that effectively blocks the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[1][2][3] This interaction is crucial for a variety of physiological and pathological processes, including hematopoietic stem cell (HSC) homing and trafficking, immune responses, and cancer metastasis.[2][4][5] this compound is clinically approved for mobilizing HSCs from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[6][7]

Mechanism of Action

This compound functions as a selective and reversible antagonist of the CXCR4 receptor.[8][9] It binds to the transmembrane domain of CXCR4, specifically interacting with key acidic residues, including Asp171, Asp262, and Glu288.[10][11] This binding physically obstructs the binding of CXCL12, thereby inhibiting the downstream signaling cascades that are normally initiated by this chemokine-receptor interaction.[9][12] The disruption of the CXCL12/CXCR4 axis leads to the mobilization of HSCs from the bone marrow, where they are normally retained by high concentrations of CXCL12.[3][12]

Recent studies have revealed a more nuanced mechanism of action, suggesting that this compound may act as a biased antagonist.[1][13][14] While it fully antagonizes G-protein-mediated signaling, it has been shown to stimulate β-arrestin recruitment to the CXCR4 receptor.[1][13] This biased agonism may contribute to its potent HSC mobilizing effects by promoting receptor internalization and altering the CXCL12 gradient between the bone marrow and peripheral blood.[1][14]

Quantitative Activity of this compound

The antagonist activity of this compound has been quantified in various in vitro assays. The following table summarizes key inhibitory and binding affinity values reported in the literature.

| Parameter | Value (nM) | Assay Type | Cell Line/System | Reference(s) |

| IC50 | 44 | ¹²⁵I-CXCL12 Competition Binding | Cell-free | [15][16] |

| IC50 | 5.7 | CXCL12-mediated Chemotaxis | Cell-based | [3][12][17] |

| IC50 | 51 | SDF-1 stimulated Chemotaxis | Cell-based | [16] |

| IC50 | 572 | SDF-1 mediated Calcium Flux | Cell-based | [16] |

| IC50 | 27 | SDF-1 mediated GTP-binding | Cell-based | [16] |

| EC50 | 1-10 | HIV-1 and HIV-2 Replication Inhibition | Cell-based | [15] |

| pIC50 | 6.7 ± 0.09 | CXCL12-induced G protein signaling | HEK293 cells | [14] |

| pEC50 | 6.8 ± 0.75 | β-arrestin recruitment | C2C12 cells | [13] |

CXCR4 Signaling Pathways and this compound's Point of Intervention

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration. This compound's antagonism of CXCR4 effectively blocks these pathways at their origin.

Experimental Protocols

Accurate characterization of this compound's CXCR4 antagonist activity relies on robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

Detailed Methodology:

-

Cell Membrane Preparation:

-

Culture cells endogenously expressing CXCR4 (e.g., Jurkat cells) or cells stably transfected with a CXCR4 expression vector.

-

Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[18]

-

-

Competition Binding:

-

In a 96-well plate, add a constant concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) to each well.

-

Add increasing concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a non-radiolabeled competitor (non-specific binding).

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[18]

-

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.

Detailed Methodology:

-

Cell Preparation and Dye Loading:

-

Resuspend CXCR4-expressing cells in a suitable buffer.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM, by incubating at 37°C in the dark.[19][20][21][22] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the dye inside the cells.[19]

-

-

Inhibition and Stimulation:

-

Pre-incubate the dye-loaded cells with varying concentrations of this compound.

-

Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Add a fixed concentration of CXCL12 to the cells to induce calcium mobilization.

-

-

Measurement and Analysis:

-

Continuously measure the fluorescence intensity over time. For Indo-1, the ratio of fluorescence at two different emission wavelengths (one for calcium-bound and one for calcium-free dye) is measured.[19]

-

The peak fluorescence intensity or the area under the curve is determined for each this compound concentration.

-

Plot the response as a function of this compound concentration and fit the data to determine the IC50 for inhibition of calcium flux.

-

Cell Migration (Chemotaxis) Assay

This assay assesses the ability of this compound to block the directional migration of cells towards a gradient of CXCL12.

Detailed Methodology:

-

Assay Setup:

-

Cell Treatment and Seeding:

-

Pre-incubate CXCR4-expressing cells with various concentrations of this compound.

-

Seed the treated cells into the upper inserts in serum-free media.

-

-

Migration and Quantification:

-

Incubate the plate for a sufficient time to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.[25][26]

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the control (no this compound).

-

Plot the inhibition percentage against the this compound concentration and fit the data to determine the IC50 for the inhibition of chemotaxis.

-

Conclusion

This compound is a well-characterized and potent antagonist of the CXCR4 receptor. Its ability to disrupt the CXCL12/CXCR4 signaling axis has significant therapeutic implications, particularly in the context of hematopoietic stem cell mobilization. The experimental protocols detailed in this guide provide a framework for the robust in vitro characterization of this compound and other CXCR4 antagonists. A thorough understanding of its mechanism of action and quantitative activity is essential for its effective application in research and drug development.

References

- 1. Biased action of the CXCR4-targeting drug this compound is essential for its superior hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gw2580.com [gw2580.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. 5-formyl-utp.com [5-formyl-utp.com]

- 9. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gw2580.com [gw2580.com]

- 12. researchgate.net [researchgate.net]

- 13. Biased action of the CXCR4-targeting drug this compound is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. amyloid.co [amyloid.co]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. bu.edu [bu.edu]

- 19. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular C... [protocols.io]

- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 22. researchgate.net [researchgate.net]

- 23. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. pharm.ucsf.edu [pharm.ucsf.edu]

- 26. corning.com [corning.com]

Plerixafor and the SDF-1/CXCL12 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological agent Plerixafor and its interaction with the SDF-1/CXCL12 signaling pathway. This compound, a bicyclam derivative, functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This antagonism disrupts the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12. The SDF-1/CXCR4 axis is a critical signaling pathway involved in numerous physiological processes, including hematopoietic stem cell (HSC) homing and retention within the bone marrow niche, immune cell trafficking, and embryonic development.[1][2] By blocking this interaction, this compound effectively mobilizes HSCs from the bone marrow into the peripheral bloodstream, a mechanism that has been harnessed for clinical applications in autologous stem cell transplantation for patients with certain hematological malignancies.[1][3] This document details the molecular mechanisms of the SDF-1/CXCL12 pathway, the pharmacological properties of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays used to study this biological system.

The SDF-1/CXCL12 Signaling Pathway

The SDF-1/CXCL12 chemokine and its receptor CXCR4 are central players in cell trafficking and homeostasis.[4][5] SDF-1 is produced by various cell types, including bone marrow stromal cells, and creates a chemotactic gradient that guides CXCR4-expressing cells.[1] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding SDF-1, initiates a cascade of intracellular signaling events.[6]

Mechanism of Activation and Downstream Signaling:

-

Ligand Binding and GPCR Activation: SDF-1 binds to the extracellular domain of the seven-transmembrane CXCR4 receptor.[7] This binding induces a conformational change in the receptor.[6]

-

G-Protein Coupling and Dissociation: The conformational change in CXCR4 facilitates the coupling of an intracellular heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits). This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The GTP-bound Gα subunit then dissociates from the Gβγ dimer.[6][8]

-

Initiation of Downstream Pathways: Both the Gα-GTP and the Gβγ dimer can activate various downstream effector molecules, leading to multiple cellular responses:

-

Phospholipase C (PLC) Pathway: The Gβγ dimer can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and can be activated by the Gβγ subunits.[9]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of this pathway, often through Ras and Raf, leads to the phosphorylation of ERK, which then translocates to the nucleus to regulate gene transcription involved in cell growth and differentiation.[9]

-

JAK/STAT Pathway: Some evidence suggests G-protein-independent signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[10]

-

These signaling cascades ultimately result in cellular responses such as chemotaxis, cell survival, proliferation, and adhesion.[5]

This compound: A CXCR4 Antagonist

This compound (formerly AMD3100) is a small molecule that acts as a selective and reversible antagonist of the CXCR4 receptor.[11] It binds to the CXCR4 receptor, thereby preventing the binding of SDF-1.[1] This disruption of the SDF-1/CXCR4 axis leads to the mobilization of hematopoietic stem cells from the bone marrow into the peripheral circulation.[3]

Mechanism of Action:

This compound's primary mechanism of action is the competitive inhibition of the SDF-1/CXCR4 interaction.[1] By occupying the binding site on CXCR4, this compound blocks the downstream signaling pathways that are normally initiated by SDF-1. This leads to a reduction in the adhesive forces that retain HSCs within the bone marrow microenvironment, resulting in their release into the bloodstream.[11] When used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), this compound has a synergistic effect, leading to a more robust mobilization of HSCs than with G-CSF alone.[1]

Quantitative Data

The efficacy of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data related to this compound's activity.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Parameter | Value | Cell Line/System | Reference(s) |

| Chemotaxis Inhibition | IC50 | 5.7 nM | CCRF-CEM T-cells | [12] |

| CXCR4 Binding | IC50 | 44 nM | Cell-free assay | [12] |

| SDF-1 Mediated GTP-binding | IC50 | 27 nM | CCRF-CEM T-cells | [12] |

| SDF-1 Mediated Calcium Flux | IC50 | 572 nM | CCRF-CEM T-cells | [12] |

| SDF-1 Ligand Binding | IC50 | 651 nM | CCRF-CEM T-cells | [11] |

Table 2: Clinical Efficacy of this compound for HSC Mobilization (in combination with G-CSF)

| Patient Population | Endpoint | This compound + G-CSF | G-CSF Alone | Reference(s) |

| Non-Hodgkin's Lymphoma | % Patients achieving ≥5 x 10⁶ CD34+ cells/kg in ≤4 apheresis days | 59% | 20% | [13] |

| Multiple Myeloma | % Patients achieving ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis days | 72% | 34% | [3] |

| Healthy Donors (this compound alone) | Peak Circulating CD34+ cells/μL (240 µg/kg dose) | 27.8 cells/μL | N/A | [14] |

| Healthy Donors (this compound alone) | Peak Circulating CD34+ cells/μL (480 µg/kg dose) | 32.2 cells/μL | N/A | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction between this compound and the SDF-1/CXCL12 signaling pathway.

In Vitro Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the inhibitory effect of this compound on SDF-1-induced cell migration.[15]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, CCRF-CEM)

-

RPMI 1640 medium supplemented with 0.5% BSA (chemotaxis buffer)

-

Recombinant human SDF-1/CXCL12

-

This compound

-

Boyden chambers (or similar transwell inserts with 5-8 µm pore size)

-

Fibronectin or Collagen I

-

Calcein-AM or similar fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture CXCR4-expressing cells to log phase. On the day of the assay, harvest cells and resuspend in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Coating of Transwell Inserts: If required for the cell type, coat the underside of the transwell membrane with fibronectin (10 µg/mL) or collagen I (10 µg/mL) for 1 hour at 37°C. Wash gently with PBS.

-

Preparation of Chemoattractant and Inhibitor:

-

In the lower wells of the Boyden chamber, add 600 µL of chemotaxis buffer containing SDF-1 at a final concentration of 100 ng/mL (chemoattractant).

-

For inhibitor-treated wells, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30 minutes at 37°C.

-

Include a negative control (buffer only) and a positive control (SDF-1 only).

-

-

Cell Seeding: Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of Migrated Cells:

-

Carefully remove the transwell inserts.

-

Remove the non-migrated cells from the upper side of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower side of the membrane (e.g., with a Diff-Quik stain) and count under a microscope.

-

Alternatively, for fluorescently labeled cells, lyse the migrated cells in the bottom well and quantify the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to SDF-1 stimulation and its inhibition by this compound using a fluorescent calcium indicator.[16]

Materials:

-

CXCR4-expressing cells

-

Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)

-

Fluo-4 AM or Indo-1 AM calcium indicator dye

-

Pluronic F-127 (optional, to aid dye loading)

-

Recombinant human SDF-1/CXCL12

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer or fluorescence plate reader capable of kinetic reads

Procedure:

-

Cell Preparation and Dye Loading:

-

Resuspend cells in cell loading medium at a concentration of 1-5 x 10⁶ cells/mL.

-

Add Fluo-4 AM to a final concentration of 1-5 µM (and Pluronic F-127 to 0.02% if needed).

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove extracellular dye.

-

Resuspend the cells in assay buffer at a final concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Aliquot 100 µL of the cell suspension into the wells of a 96-well plate or flow cytometry tubes.

-

For inhibition studies, add this compound at various concentrations and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Establish a baseline fluorescence reading for 20-30 seconds.

-

Add 20 µL of SDF-1 (final concentration 100 ng/mL) to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time for 2-5 minutes.

-

For controls, use buffer alone (negative), SDF-1 alone (positive), and cells treated with ionomycin (to induce maximal calcium influx) and EGTA (to chelate extracellular calcium).

-

-

Data Analysis:

-

The change in fluorescence intensity over time is indicative of the intracellular calcium concentration.

-

Calculate the peak fluorescence response for each condition.

-

Determine the IC50 of this compound by plotting the percentage of inhibition of the SDF-1-induced calcium flux against the log of the this compound concentration.

-

In Vivo Hematopoietic Stem Cell Mobilization in Mice

This protocol describes a method to evaluate the HSC mobilizing capacity of this compound in a murine model.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Recombinant murine G-CSF

-

This compound

-

Sterile saline for injection

-

EDTA-coated microtainer tubes for blood collection

-

ACK lysis buffer (for red blood cell lysis)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies for murine HSCs (e.g., anti-c-Kit, anti-Sca-1, Lineage cocktail, anti-CD34, anti-CD48, anti-CD150)

-

Flow cytometer

Procedure:

-

Animal Dosing:

-

G-CSF Priming (Optional but recommended for synergistic effect): Administer G-CSF subcutaneously at a dose of 100 µg/kg/day for 4 consecutive days.

-

This compound Administration: On day 5, one hour before blood collection, administer this compound subcutaneously at a dose of 5 mg/kg.

-

Control Groups: Include a vehicle control group (saline), a G-CSF only group, and a this compound only group.

-

-

Blood Collection:

-

At the designated time point (e.g., 1 hour post-Plerixafor injection), collect peripheral blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

-

-

Sample Processing:

-

Perform a complete blood count (CBC) to determine the white blood cell (WBC) count.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the remaining cells with flow cytometry staining buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer and block Fc receptors with an anti-CD16/32 antibody.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies to identify HSCs and progenitor cells. A common panel is the Lineage-Sca-1+c-Kit+ (LSK) population, with further refinement using SLAM markers (CD150+CD48-).

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the LSK population and other HSC subsets.

-

Calculate the absolute number of HSCs per µL of blood by multiplying the percentage of HSCs within the live, single-cell gate by the total WBC count.

-

Compare the number of mobilized HSCs between the different treatment groups.

-

Conclusion

This compound's targeted antagonism of the CXCR4 receptor represents a significant advancement in the field of hematopoietic stem cell mobilization. A thorough understanding of the SDF-1/CXCL12 signaling pathway is paramount for appreciating the mechanism of action of this compound and for the development of novel therapeutics targeting this axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the nuances of CXCR4 signaling and the development of next-generation CXCR4 antagonists hold promise for improving clinical outcomes in a variety of disease settings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. 844-Mobilisation of peripheral blood stem cells using this compound and G-CSF | eviQ [eviq.org.au]

- 14. Effect of high-dose this compound on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bu.edu [bu.edu]

The Serendipitous Journey of AMD3100 (Plerixafor): From HIV Antagonist to Stem Cell Mobilizer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMD3100, now known as Plerixafor and marketed under the brand name Mozobil®, represents a remarkable story of serendipity in drug discovery and development. Initially investigated as a potent and specific antagonist of the CXCR4 chemokine receptor for the treatment of HIV, its clinical development took an unforeseen turn upon the discovery of its profound ability to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers and professionals in the field of drug development. It delves into the molecular interactions governing its function, detailed experimental protocols for key assays, and a timeline of its journey from a promising anti-viral candidate to a crucial tool in autologous stem cell transplantation for patients with hematological malignancies.

Discovery and Initial Development as an Anti-HIV Agent

The story of AMD3100 begins in the early 1990s with the synthesis of bicyclam molecules being investigated for their anti-HIV activity.[1] A contaminant in a commercial preparation of monocyclams, JM1657, showed promise, leading to the synthesis of related compounds.[2] A significant leap in potency was achieved with the creation of AMD3100 (originally JM3100), where two cyclam rings are linked by an aromatic bridge.[2][3] This new compound exhibited potent activity against HIV in the low nanomolar range.[3]

The initial hypothesis for its mechanism of action was the inhibition of viral replication.[1] However, further research revealed that AMD3100's target was not the virus itself, but a host cell receptor. In 1996, it was demonstrated that AMD3100 specifically targets the C-X-C chemokine receptor type 4 (CXCR4), which acts as a co-receptor for T-lymphotropic (X4) strains of HIV-1 to enter host cells.[1] By binding to CXCR4, AMD3100 blocks the interaction between the viral envelope protein gp120 and the host cell, thereby preventing viral entry.[1][3]

The Pivotal Shift: Discovery of Hematopoietic Stem Cell Mobilization

During early Phase I clinical trials designed to evaluate the safety and efficacy of AMD3100 as an anti-HIV therapeutic, an unexpected and significant side effect was observed: a marked increase in the number of circulating white blood cells.[4][5] Further analysis revealed that this leukocytosis was largely due to a substantial increase in the population of CD34+ hematopoietic stem cells in the peripheral blood.[4][5]

This serendipitous discovery led to a paradigm shift in the development of AMD3100. Researchers quickly connected this observation to the known role of the CXCR4 receptor and its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), in retaining HSCs within the bone marrow niche.[4] The CXCL12-CXCR4 axis is crucial for the "homing" and retention of HSCs in the bone marrow.[6] By antagonizing CXCR4, AMD3100 disrupts this interaction, leading to the rapid mobilization of HSCs into the bloodstream.[4] This newfound understanding paved the way for a completely new therapeutic application for AMD3100.

Mechanism of Action: A Specific CXCR4 Antagonist

This compound is a highly specific and reversible antagonist of the CXCR4 receptor.[3] Its mechanism of action is centered on the competitive inhibition of the binding of CXCL12 to CXCR4.[7]

The CXCL12-CXCR4 Signaling Axis

The CXCL12-CXCR4 signaling pathway is a critical regulator of cell trafficking, particularly in the context of hematopoiesis and immune responses.[6][8] CXCR4 is a G protein-coupled receptor (GPCR) expressed on a variety of cells, including hematopoietic stem cells.[9] Its ligand, CXCL12, is highly expressed in the bone marrow microenvironment.[6] The binding of CXCL12 to CXCR4 on HSCs triggers a cascade of intracellular signaling events that promote cell adhesion and retention within the bone marrow.[6]

Molecular Interaction of AMD3100 with CXCR4

AMD3100 is a symmetric bicyclam molecule that binds within the transmembrane domain of the CXCR4 receptor.[10][11] Molecular modeling and mutational analyses have identified key acidic residues within the receptor that are crucial for this interaction.[10][11] Specifically, one cyclam ring of AMD3100 interacts with Asp(171) in transmembrane domain IV, while the other ring is positioned between Asp(262) in transmembrane domain VI and Glu(288) in transmembrane domain VII.[10][11] This binding physically obstructs the binding of CXCL12, thereby inhibiting downstream signaling.

Pharmacodynamics of this compound

The administration of this compound leads to a rapid and transient increase in the number of circulating CD34+ cells. Peak mobilization of CD34+ cells is typically observed between 6 to 9 hours after a subcutaneous injection.[12] This predictable timeframe allows for coordinated scheduling of apheresis to collect the mobilized stem cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity, pharmacokinetics, and clinical efficacy of this compound.

Table 1: In Vitro Activity and Pharmacokinetics of this compound

| Parameter | Value | Reference |

| CXCR4 Binding (IC50) | 44 nM | [7][8][13] |

| CXCL12-mediated Chemotaxis (IC50) | 5.7 nM | [7][8][13] |

| Peak Plasma Time (Tmax) | 30-60 minutes (subcutaneous) | |

| Plasma Half-life (t1/2) | 3-6 hours | |

| Volume of Distribution (Vd) | 0.3 L/kg | |

| Protein Binding | 58% | |

| Excretion | ~70% in urine (unmetabolized) |

Table 2: Efficacy of this compound in Phase III Clinical Trials for Autologous Stem Cell Mobilization

| Indication | Endpoint | This compound + G-CSF | Placebo + G-CSF | p-value | Reference |

| Non-Hodgkin's Lymphoma | % Patients reaching ≥5 x 106 CD34+ cells/kg in ≤4 apheresis days | 59% | 20% | <0.001 | |

| Median days to reach target | 3 | Not reached | <0.001 | ||

| Multiple Myeloma | % Patients reaching ≥6 x 106 CD34+ cells/kg in ≤2 apheresis days | 71.6% | 34.4% | <0.001 | |

| Median days to reach target | 1 | 4 | <0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of AMD3100.

CXCR4 Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of a test compound (e.g., AMD3100) to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

Materials:

-

CXCR4-expressing cells (e.g., CCRF-CEM cells) or membrane preparations

-

Radioligand (e.g., 125I-SDF-1α)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Test compound (AMD3100) at various concentrations

-

Non-specific binding control (e.g., high concentration of unlabeled SDF-1α or AMD3100)

-

96-well filter plates (e.g., glass fiber filters)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of CXCR4-expressing cells or membrane homogenates in binding buffer at a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

Test compound at various dilutions or vehicle control.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

For non-specific binding wells, add a high concentration of unlabeled ligand.

-

-

Incubation: Initiate the binding reaction by adding the cell/membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

SDF-1α-Mediated Intracellular Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 1 mM CaCl2, 1 mM MgCl2, and 20 mM HEPES)

-

SDF-1α

-

Test compound (AMD3100)

-

Flow cytometer or fluorescence plate reader capable of kinetic measurements

Procedure:

-

Cell Loading: Resuspend cells in assay buffer and load with the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells to remove extracellular dye and resuspend in fresh assay buffer.

-

Pre-treatment: Incubate the loaded cells with various concentrations of the test compound or vehicle control for a specified period.

-

Measurement:

-

Flow Cytometry: Acquire a baseline fluorescence signal for a short period. Add SDF-1α to the cell suspension and continue to record the fluorescence over time.

-

Plate Reader: Dispense the pre-treated cell suspension into a microplate. Use an automated injector to add SDF-1α and immediately begin kinetic fluorescence readings.

-

-

Data Analysis: The change in fluorescence intensity or ratio of emissions (for ratiometric dyes like Indo-1) over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and determine the inhibitory effect of the test compound to calculate an IC50 value.

Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant (SDF-1α).

Materials:

-

CXCR4-expressing migratory cells (e.g., T-lymphocytes)

-

Transwell inserts with a porous membrane (e.g., 5 or 8 µm pores)

-

24-well plates

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

-

SDF-1α

-

Test compound (AMD3100)

-

Cell stain (e.g., Calcein AM or DAPI)

-

Fluorescence microscope or plate reader

Procedure:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add chemotaxis buffer containing SDF-1α to the lower chamber of the wells.

-

Cell Preparation: Resuspend cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

Remove the Transwell inserts.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a fluorescence microscope or quantify the total fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition by the test compound at each concentration to determine the IC50 value.

Clinical Development and Approval

The clinical development of this compound for hematopoietic stem cell mobilization progressed through a series of Phase I, II, and III clinical trials.

Phase I and II Trials

Initial Phase I trials in healthy volunteers and patients with cancer established the safety and optimal dose of this compound for HSC mobilization, which was determined to be 0.24 mg/kg administered subcutaneously. Phase II studies demonstrated that this compound, when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), was synergistic, leading to a significantly greater number of mobilized CD34+ cells compared to G-CSF alone.

Phase III Pivotal Trials

Two large, randomized, double-blind, placebo-controlled Phase III trials solidified the efficacy of this compound for HSC mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma who were candidates for autologous stem cell transplantation. In both studies, the addition of this compound to a G-CSF mobilization regimen resulted in a significantly higher percentage of patients achieving the target number of CD34+ cells for collection in fewer apheresis sessions compared to G-CSF alone. The combination was well-tolerated, with the most common side effects being mild to moderate injection site reactions, and gastrointestinal symptoms.

Regulatory Approval and Clinical Use

Based on the robust data from the Phase III trials, this compound (Mozobil®) received approval from the U.S. Food and Drug Administration (FDA) in 2008 for use in combination with G-CSF to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5] It has since become a standard of care for patients who are predicted to be poor mobilizers or who have failed a previous mobilization attempt with G-CSF alone.

Conclusion

The discovery and development of AMD3100 (this compound) is a compelling example of how astute clinical observation and a deep understanding of molecular pathways can lead to the repurposing of a drug for a completely different and highly valuable therapeutic indication. From its origins as an anti-HIV agent, this compound has transformed the landscape of hematopoietic stem cell mobilization, providing a critical tool to improve the success of autologous stem cell transplantation for patients with hematological cancers. Its journey underscores the importance of continued research and the potential for unexpected discoveries in the field of drug development.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound in patients with lymphoma and multiple myeloma: effectiveness in cases with very low circulating CD34+ cell levels and preemptive intervention vs remobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMD3100: CXCR4 antagonist and rapid stem cell-mobilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Plus Granulocyte Colony-Stimulating Factor for Patients with Non-Hodgkin Lymphoma and Multiple Myeloma: Long-Term Follow-Up Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 7. This compound and G-CSF versus placebo and G-CSF to mobilize hematopoietic stem cells for autologous stem cell transplantation in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Mobilization of Stem Cells With AMD3100 (this compound) in Non-Hodgkin's Lymphoma Patients | MedPath [trial.medpath.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Temporal changes in this compound administration and hematopoietic stem cell mobilization efficacy: results of a prospective clinical trial in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and efficacy of upfront this compound + G-CSF versus placebo + G-CSF for mobilization of CD34(+) hematopoietic progenitor cells in patients ≥60 and <60 years of age with non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Plerixafor in Hematopoietic Stem Cell Homing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic stem cell (HSC) homing to the bone marrow (BM) niche is a finely orchestrated process, critical for the success of hematopoietic transplantation. This multistep cascade relies on a complex interplay of chemokine gradients and adhesion molecule interactions. At the core of HSC retention within the marrow is the axis formed by stromal cell-derived factor-1 (SDF-1α, or CXCL12) and its cognate receptor, C-X-C chemokine receptor type 4 (CXCR4). Plerixafor (formerly AMD3100) is a small-molecule antagonist of CXCR4, which has become a cornerstone in the clinical mobilization of HSCs for autologous transplantation. While its primary function is to induce the egress of HSCs from the bone marrow into the peripheral blood, a thorough understanding of its mechanism provides profound insights into the fundamental processes of HSC homing and retention. This guide details the molecular underpinnings of this compound's action, its impact on the SDF-1/CXCR4 signaling pathway, and the experimental methodologies used to evaluate HSC homing.

The SDF-1/CXCR4 Axis: The Master Regulator of HSC Retention

The retention of hematopoietic stem cells within the supportive microenvironment of the bone marrow is an active process, predominantly governed by the SDF-1/CXCR4 signaling axis.[1][2] Bone marrow stromal cells, including osteoblasts and endothelial cells, constitutively secrete the chemokine SDF-1.[3][4] HSCs, which express high levels of the G-protein coupled receptor (GPCR) CXCR4 on their surface, are chemo-attracted to this SDF-1 gradient, leading to their arrest and adhesion within the BM niche.[5][6]

Upon binding of SDF-1 to CXCR4, a conformational change in the receptor activates intracellular signaling cascades that promote cell survival, quiescence, and adhesion.[1][7] This interaction is not only pivotal for retaining HSCs but also for guiding them back to the bone marrow after transplantation—the process of homing.[1] The disruption of this axis is therefore a primary strategy for compelling HSCs to leave the marrow and enter peripheral circulation.

Figure 1. SDF-1/CXCR4 signaling pathway in HSC retention.

This compound's Mechanism of Action: Reversible Antagonism of CXCR4

This compound is a bicyclam derivative that functions as a selective, reversible antagonist of the CXCR4 receptor.[8][9] It physically binds to the CXCR4 transmembrane pocket, specifically interacting with key acidic residues such as Asp171, Asp262, and Glu288.[8][10] This binding action allosterically inhibits the docking of SDF-1, effectively blocking the downstream signaling required for HSC retention.[3][9]

By disrupting the SDF-1/CXCR4 anchor, this compound causes a rapid, transient, and dose-dependent mobilization of CD34+ HSCs from the bone marrow into the peripheral bloodstream.[3][11] The peak concentration of circulating HSCs typically occurs within 6 to 9 hours after subcutaneous administration.[8] This mechanism is distinct from and synergistic with that of Granulocyte-Colony Stimulating Factor (G-CSF), which primarily works by inducing neutrophil-mediated release of proteolytic enzymes that cleave key adhesion molecules (e.g., VCAM-1) within the niche.[3][12] The combined use of G-CSF and this compound has been shown to be highly effective for HSC mobilization, particularly in patients who mobilize poorly with G-CSF alone.[13][14]

While this compound's direct effect is to inhibit the signals for retention (the inverse of homing), the cells it mobilizes are highly competent for subsequent homing and engraftment once the drug is cleared from the patient's system.[9][15] This underscores the reversibility of the CXCR4 blockade and the inherent capacity of the mobilized HSCs to respond to the SDF-1 gradient in the marrow upon reinfusion.

Figure 2. this compound's disruption of the SDF-1/CXCR4 interaction.

Quantitative Data on Mobilization and Engraftment

Clinical studies have consistently demonstrated the efficacy of this compound in combination with G-CSF for mobilizing HSCs. This translates to a higher yield of CD34+ cells in fewer apheresis sessions. The quality of these mobilized cells is confirmed by subsequent successful and timely engraftment post-transplant, which serves as the ultimate indicator of their homing capability.

Table 1: Efficacy of this compound in HSC Mobilization for Autologous Transplantation

| Metric | G-CSF + this compound | G-CSF + Placebo | Reference |

|---|---|---|---|

| Patients with Non-Hodgkin's Lymphoma | |||

| Optimal HSC Collection (≥5x10⁶ CD34⁺ cells/kg) | 59% | 20% | [14] |

| Median Days to Optimal Collection | 3 days | Not Attained | [14] |

| Patients with Multiple Myeloma | |||

| Optimal HSC Collection (≥6x10⁶ CD34⁺ cells/kg) | 72% | 34% | [14] |

| Median Days to Optimal Collection | 1 day | 4 days | [14] |

| Mean Total CD34⁺ Cells Collected (x10⁶/kg) | 11.0 | 6.8 |[14] |

Table 2: Engraftment Kinetics Following Transplantation of this compound-Mobilized Cells

| Patient Population | Median Time to Neutrophil Engraftment (>500/µL) | Median Time to Platelet Engraftment (>20,000/µL) | Reference |

|---|---|---|---|

| Non-Hodgkin's Lymphoma & Multiple Myeloma | 11 days | 13 days | [16] |

| Multiple Myeloma & Lymphoma | 14 days | 18 days | [17] |

| Multiple Myeloma & Lymphoma | 12 days (this compound group) vs. 10.2 days (No this compound) | 21.6 days (this compound group) vs. 14.2 days (No this compound) |[18] |

Note: Engraftment times can vary based on the patient population, conditioning regimen, and institutional practices. Some studies, like reference[18], note a statistically longer time to engraftment in this compound-mobilized groups, though the clinical significance is debated and patients still engraft successfully within a safe timeframe.

Key Experimental Protocols

The study of HSC homing and the effects of agents like this compound relies on well-established in vivo and in vitro assays.

In Vivo HSC Homing Assay

This assay directly measures the ability of intravenously injected HSCs to migrate to and lodge within the hematopoietic organs of a recipient animal, typically the bone marrow.

Objective: To quantify the short-term localization of labeled HSCs in the bone marrow of recipient mice.

Methodology:

-

HSC Isolation: Isolate hematopoietic stem and progenitor cells from the bone marrow or peripheral blood of donor mice (e.g., CD45.1+ congenic strain). Cells can be enriched for primitive populations using magnetic-activated or fluorescence-activated cell sorting (MACS or FACS) for markers like Lin-, Sca-1+, and c-Kit+ (LSK cells).

-

Cell Labeling: Label the isolated cells with a fluorescent dye, such as 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester (CFSE), which covalently binds to intracellular proteins and is retained by viable cells.[19]

-

Recipient Preparation: Prepare recipient mice (e.g., CD45.2+ strain) by exposing them to a lethal dose of total body irradiation. This myeloablation empties the bone marrow niches, allowing for the homing of donor cells.

-

Cell Injection: Intravenously inject a known number of labeled donor HSCs (e.g., 1 x 10⁶ cells) into the tail vein of the irradiated recipients.[20]

-

Tissue Harvesting and Analysis: At a defined time point post-injection (typically 16-24 hours), euthanize the recipient mice. Harvest bone marrow from the femurs and tibias, and collect peripheral blood.

-

Flow Cytometry: Prepare single-cell suspensions from the harvested tissues. Analyze the cells using flow cytometry to quantify the number of fluorescently labeled (CFSE+) donor cells (CD45.1+) that are present in the recipient's bone marrow. The homing efficiency is typically expressed as the percentage of injected cells that are recovered in the bone marrow.[19]

In Vitro Chemotaxis (Transwell) Assay

This assay provides a quantitative measure of the directional migration of cells in response to a chemoattractant, serving as an in vitro surrogate for the chemotactic aspect of homing.[5][21]

Objective: To measure the migration of HSCs across a porous membrane toward an SDF-1 gradient and assess the inhibitory effect of this compound.

Methodology:

-

Apparatus Setup: Use a Transwell insert plate, which consists of an upper chamber and a lower chamber separated by a microporous polycarbonate membrane (e.g., 5-8 µm pore size).

-

Chemoattractant Loading: Add cell culture medium containing a specific concentration of recombinant SDF-1 to the lower chamber. The control wells receive medium without SDF-1.

-

Cell Preparation and Treatment: Resuspend isolated HSCs in culture medium. For inhibition experiments, pre-incubate a subset of the cells with this compound at a desired concentration.

-

Cell Seeding: Add the HSC suspension (with or without this compound) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period of 2-4 hours at 37°C to allow for cell migration.

-

Quantification: After incubation, carefully remove the Transwell insert. Collect the cells that have migrated into the lower chamber. Count the migrated cells using a hemocytometer or by flow cytometry with counting beads. The chemotactic index is calculated as the ratio of cells migrating toward SDF-1 versus the cells migrating toward the medium control.

Figure 3. Workflow for an in vivo HSC homing assay.

Conclusion

This compound's role in the context of hematopoietic stem cell homing is fundamentally one of controlled disruption. By acting as a potent and reversible antagonist to the CXCR4 receptor, it effectively severs the primary anchor holding HSCs within the bone marrow niche, leading to their efficient mobilization. This mechanism has not only revolutionized clinical practice for HSC collection but has also served as a powerful tool for elucidating the central importance of the SDF-1/CXCR4 axis in HSC trafficking. The successful engraftment of this compound-mobilized cells post-transplantation is a testament to both the quality of the mobilized stem cell population and the critical, bidirectional nature of this signaling pathway—essential for keeping stem cells in, and for calling them home.

References

- 1. Stromal-derived factor-1/CXCR4 signaling: indispensable role in homing and engraftment of hematopoietic stem cells in bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trafficking of normal stem cells and metastasis of cancer stem cells involve similar mechanisms: pivotal role of the SDF-1-CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Pathways Implicated in Stem Cell Migration: The SDF-1/CXCR4 Axis | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Physiology and Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mobilization of Hematopoietic Stem Cells for Hematopoietic Cells Autologous Transplantation with Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights in the Mobilization of Hematopoietic Stem Cells in Lymphoma and Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of this compound for hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin lymphoma and multiple myeloma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and G-CSF combination mobilizes hematopoietic stem and progenitors cells with a distinct transcriptional profile and a reduced in vivo homing capacity compared to this compound alone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engraftment after autologous hematopoietic stem cell transplantation in patients mobilized with this compound: A retrospective, multicenter study of a large series of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and granulocyte colony-stimulating factor for first-line steady-state autologous peripheral blood stem cell mobilization in lymphoma and multiple myeloma: results of the prospective PREDICT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound in autologous stem cell transplantation: Does it affect engraftment kinetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Murine Allogeneic In Vivo Stem Cell Homing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Adhesion, Migration, and Homing of Murine Hematopoietic Stem Cells and Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

Plerixafor's Potential for Chemosensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of chemoresistance remains a significant hurdle in the effective treatment of cancer. The tumor microenvironment, particularly the interaction between cancer cells and stromal cells, plays a pivotal role in conferring drug resistance. Plerixafor, a bicyclam molecule, has garnered considerable attention for its potential to sensitize cancer cells to conventional chemotherapy. This technical guide provides an in-depth exploration of the core mechanisms, experimental validation, and clinical implications of utilizing this compound as a chemosensitizing agent. By antagonizing the C-X-C chemokine receptor type 4 (CXCR4), this compound disrupts the protective niche afforded by the bone marrow microenvironment, thereby mobilizing cancer cells and rendering them more susceptible to cytotoxic therapies. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and workflows involved in the investigation of this compound's chemosensitizing effects.

Mechanism of Action: Disrupting the Tumor Microenvironment